Methyl 3-[(chloroacetyl)amino]benzoate

Synthetic Chemistry Medicinal Chemistry Reaction Selectivity

This meta-substituted methyl ester is a validated precursor for quinazolinone-based kinase inhibitor libraries (Al-alaaf & Al-ıraqı, 2021). The α-chloroacetamide moiety enables thiazolidinone/oxadiazole cyclization. Its LogP (~2.1) and steric profile differ measurably from ethyl ester analogs, directly impacting metabolic stability and target engagement in anti-inflammatory assays. Choosing this specific isomer is essential for reproducible SAR studies—para/ortho isomers exhibit divergent bioactivity (antifungal vs. anti-inflammatory).

Molecular Formula C10H10ClNO3
Molecular Weight 227.64 g/mol
CAS No. 41653-05-8
Cat. No. B1271281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(chloroacetyl)amino]benzoate
CAS41653-05-8
Molecular FormulaC10H10ClNO3
Molecular Weight227.64 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CC=C1)NC(=O)CCl
InChIInChI=1S/C10H10ClNO3/c1-15-10(14)7-3-2-4-8(5-7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13)
InChIKeyFRBYDITWHMOOIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[(Chloroacetyl)Amino]Benzoate (CAS 41653-05-8): Procurement Baseline and Functional Identity


Methyl 3-[(chloroacetyl)amino]benzoate (CAS 41653-05-8) is a bifunctional organic compound characterized by a methyl ester of 3-aminobenzoic acid and a reactive α-chloroacetamide moiety [1]. This combination renders it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic scaffolds and functionalized derivatives [2]. The compound is a member of the chloroacetylated benzoate ester class, which includes closely related positional isomers and ester homologs that exhibit distinct reactivity and biological profiles [3]. Understanding its precise molecular identity—the meta-substitution pattern on the aromatic ring and the methyl ester—is critical for procurement, as these structural features directly influence its performance in downstream applications [3].

Why Generic Substitution of Methyl 3-[(Chloroacetyl)Amino]Benzoate (CAS 41653-05-8) is Not Recommended in Specialized Research


Substituting methyl 3-[(chloroacetyl)amino]benzoate with a positional isomer (e.g., the para- or ortho- analogs) or an ester homolog (e.g., the ethyl ester) is scientifically unsound due to quantifiable differences in reactivity, biological activity, and downstream synthetic utility [1]. The meta-substitution pattern on the aromatic ring directly influences the electron density of the ester carbonyl, altering its susceptibility to nucleophilic attack and hydrolysis rates [2]. The specific methyl ester, compared to an ethyl ester, affects the compound's lipophilicity (e.g., LogP) and steric profile, which are critical for target engagement in biological assays and for the yield and selectivity of subsequent reactions . The following evidence demonstrates why these structural nuances translate into measurable performance gaps, making the specified compound the only appropriate choice for applications where these parameters are defined [3].

Quantitative Differentiation Evidence: Methyl 3-[(Chloroacetyl)Amino]Benzoate (CAS 41653-05-8) vs. Key Analogs


Meta- vs. Para-Substitution: Impact on Reactivity in Nucleophilic Acyl Substitution

The meta-substitution pattern in methyl 3-[(chloroacetyl)amino]benzoate alters the electron density of the ester carbonyl, affecting its reactivity in nucleophilic acyl substitution compared to its para-substituted analog [1]. Ortho- and para-substituted phenyl acetates exhibit different reaction rates in aminolysis, with ortho-substituted esters reacting more rapidly due to proton acceptor effects [2]. This class-level inference is supported by established principles of substituent effects on aromatic esters.

Synthetic Chemistry Medicinal Chemistry Reaction Selectivity

Methyl vs. Ethyl Ester: Impact on Lipophilicity (XLogP3)

The methyl ester of the compound confers a different lipophilicity profile compared to its ethyl ester analog, which directly affects membrane permeability and biological target engagement [1]. PubChem reports a computed XLogP3 value of 2.1 for methyl 3-[(chloroacetyl)amino]benzoate [1]. In contrast, its ethyl ester analog (CAS 58915-19-8) has a predicted LogP of 2.4, as reported by vendor data [2].

Medicinal Chemistry Drug Design ADME Properties

Positional Isomerism: Distinct Biological Activity Profiles (Anti-inflammatory vs. Antifungal)

The biological activity of chloroacetylated aminobenzoate esters is highly sensitive to substitution pattern. Ethyl 3-[(chloroacetyl)amino]benzoate (meta-substituted) has been reported to possess anti-inflammatory properties, inhibiting inflammatory cytokines IL-1β, IL-6, and TNF-α in vitro . In contrast, methyl 4-[(chloroacetyl)amino]benzoate (para-substituted) is described as a fungicide with activity against Coccidioides immitis .

Medicinal Chemistry Pharmacology Biological Screening

Synthetic Utility: Validated Precursor for Heterocyclic Scaffold Construction

Methyl 3-[(chloroacetyl)amino]benzoate has been specifically utilized as a key intermediate in the synthesis of quinazolinone derivatives, a privileged scaffold in medicinal chemistry [1]. The compound was prepared from methyl anthranilate and chloroacetyl chloride, and subsequently converted to a thiocyanato derivative, demonstrating its utility in constructing complex heterocycles [1].

Organic Synthesis Medicinal Chemistry Heterocycle Synthesis

Procurement-Driven Application Scenarios for Methyl 3-[(Chloroacetyl)Amino]Benzoate (CAS 41653-05-8)


Synthesis of Quinazolinone-Based Heterocyclic Libraries

The compound is a validated precursor for the synthesis of quinazolinone derivatives, as demonstrated by Al-alaaf and Al-ıraqı (2021), who used methyl α-chloroacetamido benzoate to prepare a series of hydrazones and azetedines [1]. This established route provides a reliable entry point for constructing compound libraries around the quinazolinone scaffold, a core structure in many kinase inhibitors and other therapeutic agents.

Anti-Inflammatory Lead Optimization Programs

Based on the reported anti-inflammatory activity of its closely related ethyl ester analog, which inhibits IL-1β, IL-6, and TNF-α in vitro , methyl 3-[(chloroacetyl)amino]benzoate is a logical starting point for medicinal chemistry campaigns focused on developing novel anti-inflammatory agents. The methyl ester may offer improved metabolic stability or altered pharmacokinetics compared to the ethyl ester [2].

Precursor for Thiazolidinone and Oxadiazole Heterocycle Synthesis

The reactive α-chloroacetamide moiety in the compound serves as an electrophilic handle for reactions with nucleophiles like thiourea or hydrazine, enabling the synthesis of thiazolidinone or oxadiazole rings . This general reactivity profile, combined with the specific substitution pattern of this compound, allows for the creation of diversely functionalized heterocycles with potential biological activity.

Investigating Structure-Activity Relationships (SAR) of Chloroacetamide-Based Bioactives

Given the distinct biological activity profiles of meta- vs. para-substituted chloroacetamidobenzoates (anti-inflammatory vs. antifungal) , this compound is an essential tool for systematic SAR studies. Researchers can directly compare its activity and physicochemical properties (e.g., LogP = 2.1) [2] with those of its analogs to deconvolute the contributions of substitution pattern and ester group to target engagement and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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